

Furegrelate Sodium: Application Notes on Half-Life in Experimental Models

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Compound of Interest

Compound Name: Furegrelate Sodium

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These application notes provide a comprehensive overview of the pharmacokinetic parameter of half-life for **Furegrelate Sodium** in various experimental models. This document includes a summary of available quantitative data, detailed experimental protocols for determining half-life, and diagrams of the relevant signaling pathway and experimental workflows.

Introduction

Furegrelate Sodium is a potent and selective inhibitor of thromboxane A2 synthase. By blocking this enzyme, Furegrelate prevents the conversion of prostaglandin H2 into thromboxane A2, a key mediator of vasoconstriction and platelet aggregation.[1] Understanding the half-life of **Furegrelate Sodium** in different species is crucial for the design of preclinical and clinical studies, enabling appropriate dosing regimens to maintain therapeutic concentrations.

Data Presentation: Half-Life of Furegrelate Sodium

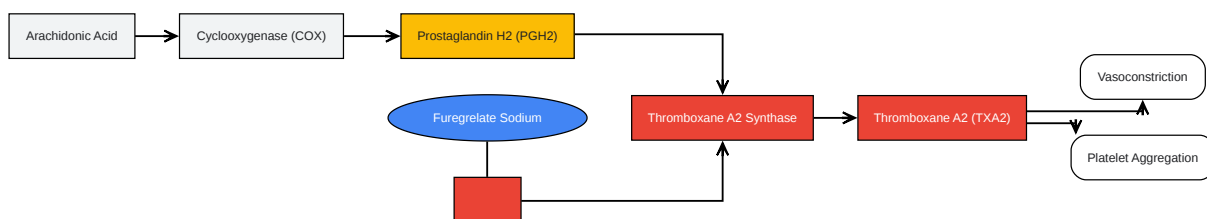
The following table summarizes the reported half-life of **Furegrelate Sodium** in various experimental models. It is important to note that while data is available for humans and dogs, specific pharmacokinetic studies detailing the half-life in common preclinical models such as rats and mice are not readily available in the public domain.

Experimental Model	Route of Administration	Half-Life ($t_{1/2}$)	Reference
Human (Adult)	Oral	~ 2 hours	[2]
Human (Adult)	Oral	3.5 - 5 hours	[3]
Dog	Intravenous	132 minutes (2.2 hours)	[1]
Rat	Not Available	Not Available	-
Mouse	Not Available	Not Available	-
Neonatal Piglet	Oral	Not Determined*	[4]

*A study in neonatal piglets utilized a dosing regimen based on human and rhesus monkey data but did not report a specific half-life for this model.[4]

Signaling Pathway of Furegrelate Sodium

Furegrelate Sodium exerts its effect by inhibiting the enzyme Thromboxane A2 Synthase. This enzyme is a critical component of the eicosanoid signaling pathway, responsible for the synthesis of thromboxane A2 from its precursor, prostaglandin H2.



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Caption: Mechanism of action of **Furegrelate Sodium**.

Experimental Protocols

This section details generalized protocols for determining the in vivo and in vitro half-life of **Furegrelate Sodium**. These protocols are based on established pharmacokinetic methodologies.

In Vivo Half-Life Determination

This protocol describes a general procedure for determining the half-life of **Furegrelate Sodium** in an animal model (e.g., dog) following intravenous administration.

1. Animal Preparation and Dosing:

- Fast healthy adult male beagle dogs overnight with free access to water.[\[1\]](#)
- Administer **Furegrelate Sodium** intravenously at a predetermined dose.

2. Sample Collection:

- Collect blood samples from a suitable vein (e.g., cephalic vein) at multiple time points post-administration. Recommended time points include: 0 (pre-dose), 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes.
- Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
- Centrifuge the blood samples to separate the plasma or serum.
- Store the plasma/serum samples at -20°C or lower until analysis.

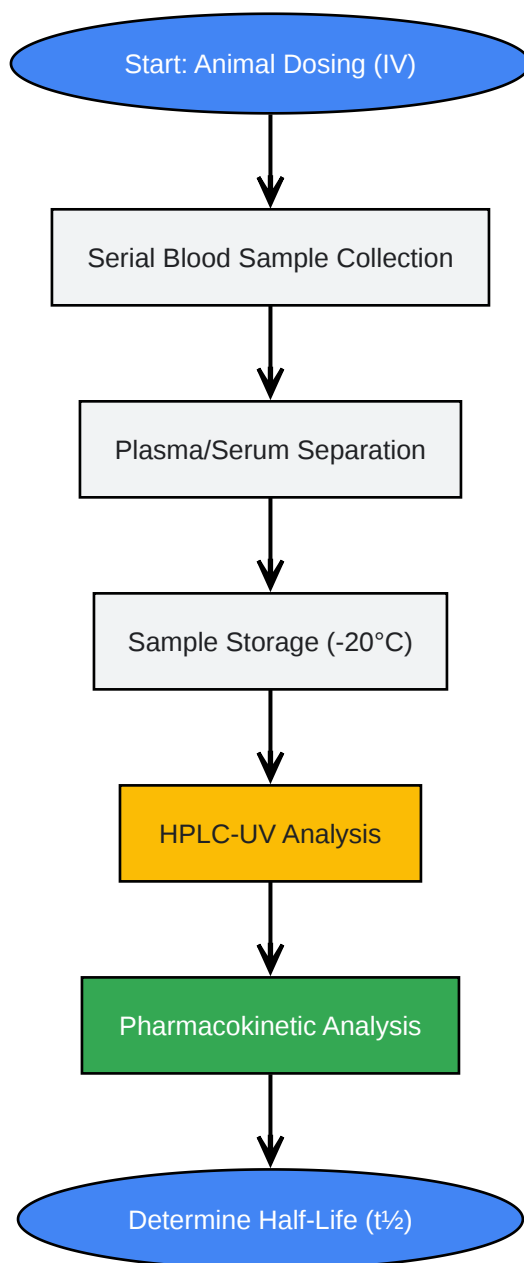
3. Sample Analysis:

- Quantify the concentration of Furegrelate in the plasma/serum samples using a validated analytical method, such as ion-pairing reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[\[1\]](#)

4. Pharmacokinetic Analysis:

- Plot the plasma concentration of Furegrelate versus time on a semi-logarithmic scale.

- Determine the terminal elimination rate constant (k_e) from the slope of the linear portion of the curve.
- Calculate the half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k_e$.



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Caption: Workflow for in vivo half-life determination.

In Vitro Half-Life Determination using Liver Microsomes

This protocol outlines a general method for assessing the metabolic stability and determining the in vitro half-life of **Furegrelate Sodium** using liver microsomes from a relevant species.

1. Preparation of Reagents:

- Prepare a stock solution of **Furegrelate Sodium** in a suitable solvent (e.g., DMSO).
- Thaw liver microsomes (e.g., rat, human) on ice.
- Prepare a NADPH-regenerating system solution.
- Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

2. Incubation:

- Pre-warm a reaction mixture containing liver microsomes and buffer in a water bath at 37°C.
- Initiate the metabolic reaction by adding the NADPH-regenerating system.
- Immediately add **Furegrelate Sodium** to the reaction mixture to achieve the desired final concentration.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

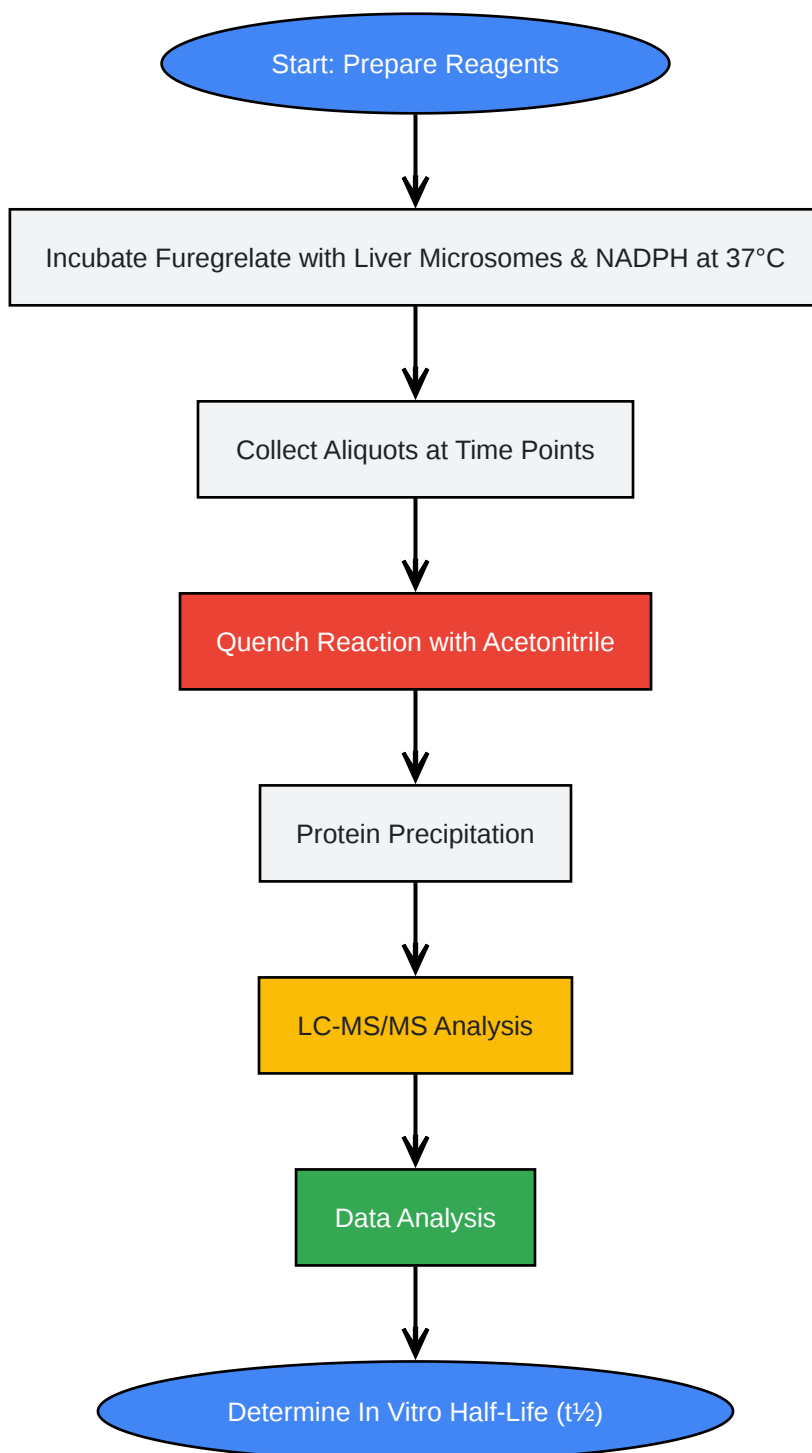
3. Sample Analysis:

- Centrifuge the quenched samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of **Furegrelate Sodium** using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

- Plot the natural logarithm of the percentage of remaining **Furegrelate Sodium** against time.

- Determine the slope of the linear regression, which represents the elimination rate constant (k).
- Calculate the in vitro half-life ($t_{1/2}$) using the formula: $t_{1/2} = 0.693 / k$.



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Caption: Workflow for in vitro half-life determination.

Disclaimer

These application notes are intended for informational purposes for research and development professionals. The provided protocols are generalized and may require optimization for specific experimental conditions and analytical equipment. It is recommended to consult original research articles and validate all methods in-house.

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